N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Description
This compound is a structurally complex benzamide derivative featuring a Z-configured propen-2-yl backbone. Key structural elements include:
- 3-(Dimethylamino)propylamino side chain: A tertiary amine-containing substituent, enhancing solubility via protonation and enabling hydrogen bonding.
- 4-Methylbenzamide moiety: A methyl-substituted benzamide group, providing moderate lipophilicity and steric bulk.
The Z stereochemistry ensures a specific spatial arrangement of substituents, critical for molecular recognition in biological systems.
Properties
Molecular Formula |
C26H28ClN3O3 |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C26H28ClN3O3/c1-18-5-7-20(8-6-18)25(31)29-23(26(32)28-15-4-16-30(2)3)17-22-13-14-24(33-22)19-9-11-21(27)12-10-19/h5-14,17H,4,15-16H2,1-3H3,(H,28,32)(H,29,31)/b23-17- |
InChI Key |
MXXPOBMGINPDNZ-QJOMJCCJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C(=O)NCCCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)NCCCN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:
Substituent Effects on Bioactivity and Solubility
- Chlorophenyl Position : The target’s 4-chlorophenyl group (vs. 3-chlorophenyl in ) may enhance π-π stacking with aromatic residues in target proteins due to symmetrical electron withdrawal .
- Amino Side Chains: The 3-(dimethylamino)propylamino group (target) offers higher basicity (pKa ~8–9) than the cyclohexylamino () or 3-methoxypropylamino (), favoring protonation at physiological pH and improved aqueous solubility .
- Benzamide Substituents :
Stereochemical and Conformational Considerations
All compared compounds share the Z configuration, ensuring consistent spatial orientation of the furan and benzamide groups. Computational tools like Multiwfn (wavefunction analysis) and AutoDock4 (docking simulations) could predict differences in electron localization (e.g., para-chloro vs. meta-chloro) and binding poses . For instance, the target’s dimethylamino side chain may adopt extended conformations, reducing steric clash compared to bulkier cyclohexyl groups .
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